REACTION_CXSMILES
|
[CH2:1]([OH:8])[C:2]([NH2:7])([CH2:5][OH:6])[CH2:3][OH:4].Cl.CO[C:12](OC)([CH3:14])[CH3:13].C1(C)C=CC(S(O)(=O)=O)=CC=1.C(N(CC)CC)C>CN(C=O)C>[NH2:7][C:2]1([CH2:5][OH:6])[CH2:3][O:4][C:12]([CH3:14])([CH3:13])[O:8][CH2:1]1 |f:0.1|
|
Name
|
Tris hydrochloride
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O.Cl
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OC
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred in a sealed flask for 18 h at ambient temperature when a clear solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulted
|
Type
|
CUSTOM
|
Details
|
solvent evaporated
|
Type
|
DISSOLUTION
|
Details
|
The viscous crude was dissolved in triethylamine (40 ml)
|
Type
|
ADDITION
|
Details
|
ethyl acetate (750 ml) added
|
Type
|
FILTRATION
|
Details
|
the white precipitate of ammonium salts was filtered off
|
Type
|
STIRRING
|
Details
|
after stirring for 30 mins
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(COC(OC1)(C)C)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |